molecular formula C7H8N2O3 B173927 3-Methoxy-2-nitroaniline CAS No. 16554-47-5

3-Methoxy-2-nitroaniline

Cat. No.: B173927
CAS No.: 16554-47-5
M. Wt: 168.15 g/mol
InChI Key: RITQAMSEQYWFML-UHFFFAOYSA-N
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Safety and Hazards

3-Methoxy-2-nitroaniline is classified under GHS07 for safety and hazards . The compound has hazard statements H315, H319, and H335 . Precautionary measures include P271, P260, and P280 .

Future Directions

Future research could focus on the synthesis and degradation mechanisms of 3-Methoxy-2-nitroaniline. Additionally, the potential applications of this compound in various industries could be explored .

Mechanism of Action

Target of Action

3-Methoxy-2-nitroaniline is a chemical compound that is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals . The primary targets of this compound are the molecules that it interacts with during these synthesis processes. For example, in the production of dyes, it may interact with other aromatic compounds to form complex structures that exhibit specific color properties .

Mode of Action

The mode of action of this compound involves its interaction with other molecules during the synthesis process. It can participate in various reactions such as nitration, coupling, and condensation, enabling the synthesis of new compounds . For instance, in the production of dyes, it can undergo a reaction with other aromatic compounds to form azo dyes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in its degradation. One study has shown that this compound can be degraded via the Fenton oxidation process, which involves the reaction of hydrogen peroxide with iron to produce hydroxyl radicals . These radicals then react with this compound, leading to its degradation .

Pharmacokinetics

Based on the related compound 2-methoxy-4-nitroaniline, it can be suggested that it may have predominant urinary excretion, low tissue distribution, and relatively slow clearance

Result of Action

The result of the action of this compound is the formation of new compounds through various synthesis processes. In the dye industry, for example, it can lead to the production of azo dyes with specific color properties . In the pharmaceutical industry, it can lead to the synthesis of various drugs .

Chemical Reactions Analysis

MP-0112 primarily undergoes binding reactions with its target, vascular endothelial growth factor A. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. The major product formed from its interaction is a stable complex with vascular endothelial growth factor A, which inhibits the biological activity of the growth factor .

Properties

IUPAC Name

3-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITQAMSEQYWFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440288
Record name 3-Methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16554-47-5
Record name 3-Methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (6.29 mL) and diphenyl azidophosphate (6.66 mL, 30.1 mmol) were added to a suspension of 3-methoxy-2-nitrobenzoic acid (3.00 g, 15.2 mmol) in toluene (50 mL). The reaction mixture was stirred under reflux for 2 hours, water (10 mL) was added and it was stirred overnight under reflux. After evaporation of the solvent, the residue was dissolved in AcOEt and the resulting solution was filtered through celite. The organic phase was washed with saturated solution of NaHCO3, brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1) to yield 900 mg (5.35 mmol, 35%) of 3-methoxy-2-nitrophenylamine as a yellow solid.
Quantity
6.29 mL
Type
reactant
Reaction Step One
Name
diphenyl azidophosphate
Quantity
6.66 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NP(=O)(Oc1ccccc1)Oc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-methoxy-2-nitroaniline in the context of the research paper?

A1: The paper investigates the oxidation of various substituted nitroanilines, including this compound, using iodosobenzene diacetate. This research sheds light on the reactivity of this compound and its potential to form different products depending on the reaction conditions. Specifically, the paper describes a novel synthesis method for this compound and explores its oxidation reactions using different oxidizing agents like iodosobenzene diacetate and lead tetra-acetate. The study observes the formation of azo compounds upon oxidation with varying yields depending on the solvent and oxidizing agent used []. This information is valuable for understanding the chemical behavior of this compound and its potential applications in organic synthesis.

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